molecular formula C20H14FN3OS B2641406 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-45-0

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2641406
CAS No.: 941926-45-0
M. Wt: 363.41
InChI Key: CXDKWRDAMMATEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This compound is intended for research applications and is not for human or veterinary use. Compounds within this structural class are of significant interest in early-stage drug discovery, particularly in oncology. The benzothiazole moiety is a known pharmacophore that can interact with various biological targets . Specifically, molecular hybrids incorporating benzothiazole and other heterocyclic systems, like the pyridine and benzamide groups present in this compound, have been rationally designed and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancers such as breast cancer . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, suggesting their utility as valuable pharmacological tools in neuropharmacology research . The planar, electron-rich nature of the benzothiazole ring enables potential interactions like π-π stacking and hydrogen bonding with enzyme active sites . Researchers can utilize this compound to explore its physicochemical properties, binding affinity, and inhibitory potential against specific biological targets.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDKWRDAMMATEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3OS. The compound features a benzo[d]thiazole moiety substituted with a fluorine atom, a pyridine group, and a benzamide structure. These structural components contribute to its unique pharmacological profile.

Key Properties

PropertyValue
Molecular Weight329.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole ring : Achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.
  • Attachment of the pyridin-2-ylmethyl group : The benzo[d]thiazole derivative reacts with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
  • Formation of the benzamide moiety : The final step involves the reaction with benzoyl chloride, often facilitated by bases like triethylamine .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

  • In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The log GI50 values for some derivatives were reported as low as -5.48, indicating potent activity .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to certain receptors, modulating their activity.
  • Signal Transduction Interference : The compound could interfere with cellular signaling pathways that promote tumor growth .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for benzothiazole derivatives. Studies have shown that these compounds can exhibit activity against various bacterial and fungal strains, making them candidates for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

  • Kumbhare et al. Study : Investigated various benzothiazole derivatives for their anticancer activities against human cell lines U-937 and THP-1, finding significant cytotoxic effects at concentrations as low as 10 µM .
  • Shi et al. Research : Focused on substituted pyridine-based benzothiazole derivatives, reporting potent antitumor activity against several human-derived cell lines with IC50 values ranging from 1.2 nM to 48 nM .
  • Xuejiao et al. Findings : Synthesized a series of acetamide derivatives based on benzothiazole and evaluated their cytotoxicity against various cancer cell lines, confirming their potential as effective anticancer agents .

Scientific Research Applications

Medicinal Chemistry

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, modifications to the benzamide structure have been linked to enhanced antitumor effects, suggesting that this compound could serve as a lead structure for developing novel anticancer therapies .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various pathogens, including bacteria and fungi. The electron-withdrawing nature of the fluorine atom enhances its biological activity, making it a candidate for further exploration in antimicrobial drug development .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease progression. Its mechanism includes binding to active sites of enzymes, which can disrupt their normal function and lead to therapeutic effects in diseases such as cancer and infections.

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerVarious human cancer cell linesCytotoxicity
AntimicrobialBacterial strains (e.g., E. coli)Inhibition of growth
Enzyme InhibitionSpecific enzymes in cancer pathwaysReduced enzymatic activity

Case Study 1: Anticancer Properties

In a study evaluating the cytotoxic effects of thiazole derivatives, including this compound, researchers found that certain structural modifications led to increased potency against human breast cancer cells. The study highlighted the importance of the fluorine substitution in enhancing the compound's efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound could be further developed into a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Structural and Spectroscopic Features of Benzothiazole Derivatives
Compound Name Substituent (Position) Key Spectral Data (NMR, IR) Reference
N-(6-aminobenzo[d]thiazol-2-yl)benzamide -NH₂ (6) ¹H NMR : 7.44–7.65 ppm (aromatic H), 5.18 ppm (-NH₂); IR : 3399 cm⁻¹ (amine)
N-(6-nitrobenzo[d]thiazol-2-yl)benzamide -NO₂ (6) ¹H NMR : 8.14–8.32 ppm (aromatic H); ¹³C NMR : 166.3 ppm (amide C=O)
N-(6-fluorobenzo[d]thiazol-2-yl)-... -F (6) Hypothesized: Downfield ¹⁹F NMR shifts (~-110 to -120 ppm) due to electronegativity N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The -NH₂ group in ABTB enhances solubility and corrosion inhibition via hydrogen bonding , while -NO₂ and -F substituents (electron-withdrawing) may improve thermal stability and receptor binding in biological systems .
  • Pyridin-2-ylmethyl Group : The pyridine moiety in the target compound likely enhances π-π stacking interactions in biological targets, similar to compounds 4d–4i in , which showed improved pharmacokinetic profiles .

Functional Comparisons

Table 2: Functional Properties of Benzothiazole Derivatives
Compound Name Biological Activity Corrosion Inhibition Efficiency Mechanism of Action Reference
N-(6-aminobenzo[d]thiazol-2-yl)benzamide Corrosion inhibitor 91.85% (500 ppm, 1 hour in 1N HCl) Physisorption via Fe-ABTB complex formation
2,6-diamino-benzothiazole (DABT) Corrosion inhibitor 97.55% (500 ppm, 1 hour in 1N HCl) Mixed-type inhibitor (Langmuir adsorption)
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Anticancer (VEGFR-2 inhibition) Not tested Competitive binding to kinase domains
N-(thiazol-2-yl)-benzamide analogs Zinc-activated channel (ZAC) antagonists Not tested Negative allosteric modulation

Key Observations :

  • Corrosion Inhibition : ABTB and DABT exhibit >90% efficiency in acidic environments due to adsorption on mild steel surfaces, forming protective Fe-inhibitor complexes . Fluorine substitution in the target compound may further enhance adsorption via stronger dipole interactions.
  • Biological Activity: Nitro- and pyridyl-substituted analogs demonstrate anticancer and receptor antagonism . The fluorine atom in the target compound could improve metabolic stability and target selectivity compared to -NH₂ or -NO₂ analogs.

Hypothesized Advantages of the Fluorinated Compound

Enhanced Electronic Effects: Fluorine’s electronegativity may increase the compound’s binding affinity to biological targets (e.g., kinases or ion channels) compared to -NH₂ or -NO₂ analogs .

Improved Pharmacokinetics : The pyridin-2-ylmethyl group may enhance blood-brain barrier penetration, as seen in related thiazole-pyridine hybrids .

Corrosion Inhibition Potential: Fluorine’s electron-withdrawing nature could strengthen adsorption on metal surfaces, though this requires experimental validation.

Q & A

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Key for verifying amide bond formation, fluorine substitution, and aromatic proton environments (e.g., δ ~13.38 ppm for NH in amide groups) .
  • FT-IR : Confirms carbonyl stretching (C=O) at ~1650–1700 cm⁻¹ and NH/OH bands .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H···N bonds) .

Q. How are preliminary biological activities screened for this compound class?

  • In vitro assays : Anti-inflammatory activity via COX-1/2 inhibition or nitric oxide suppression in macrophage models .
  • Enzyme inhibition : TRPV1 receptor antagonism is evaluated using calcium flux assays (IC₅₀ values ~32 nM for optimized derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve structure-activity relationships (SAR) for TRPV1 antagonism?

  • Methodology :
  • Molecular docking : Use software like AutoDock Vina to predict binding poses of fluorobenzo[d]thiazole derivatives in the TRPV1 active site (e.g., interactions with Tyr511, Thr550) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position, pyridinylmethyl groups) with IC₅₀ values to guide synthesis .
    • Case study : Fluorine at the 6-position enhances lipophilicity and π-stacking with hydrophobic residues, improving affinity .

Q. How can contradictory biological data across studies be systematically addressed?

  • Root causes : Variability in assay conditions (e.g., cell lines, compound solubility) or divergent substitution patterns (e.g., morpholine vs. piperidine groups in benzamide side chains) .
  • Resolution strategies :
  • Meta-analysis : Compare IC₅₀ values normalized to control compounds (e.g., capsazepine for TRPV1).
  • Dose-response curves : Validate potency across multiple replicates and orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) .

Q. What strategies optimize synthetic yield and regioselectivity in Rh-catalyzed C-H amidation?

  • Key variables :
  • Catalyst loading : 2.5 mol% [RhCp*Cl₂]₂ with AgSbF₆ as an additive improves turnover .
  • Directing groups : Benzo[d]thiazole acts as an endogenous directing group for amidation at the ortho position .
    • Yield optimization :
SubstrateCatalyst SystemTemp (°C)Yield (%)
2-Arylbenzo[d]thiazole[RhCp*Cl₂]₂/AgSbF₆8092%

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

  • Approaches :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

Q. What are best practices for validating hydrogen-bonding interactions in crystal structures?

  • Techniques :
  • Intermolecular H-bond analysis : Measure bond lengths (e.g., N–H···N ≤ 2.2 Å) and angles (>120°) via X-ray diffraction .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., C–H···F contacts in fluorinated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.